molecular formula C8H3ClO3 B093770 3-Chlorophthalic anhydride CAS No. 117-21-5

3-Chlorophthalic anhydride

Cat. No. B093770
CAS RN: 117-21-5
M. Wt: 182.56 g/mol
InChI Key: UERPUZBSSSAZJE-UHFFFAOYSA-N
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Description

3-Chlorophthalic anhydride is a chlorinated derivative of phthalic anhydride, which is widely used in the chemical industry. While the provided papers do not directly focus on 3-chlorophthalic anhydride, they offer insights into the properties and reactivity of similar compounds, such as 4,5-dichlorophthalic anhydride and tetrahalophthalic anhydrides, which can be extrapolated to understand the behavior of 3-chlorophthalic anhydride .

Synthesis Analysis

The synthesis of chlorinated phthalic anhydrides, like 3-chlorophthalic anhydride, can be achieved through chlorination reactions of phthalic anhydride or its derivatives. For instance, selective hydrodechlorination of tetrachlorophthalic anhydride can yield 3-chlorophthalic anhydride as a product . The synthesis process is crucial for the production of intermediates in the chemical and pharmaceutical industries.

Molecular Structure Analysis

The molecular structure of chlorinated phthalic anhydrides is characterized by the presence of halogen atoms, which can influence the electronic distribution and reactivity of the molecule. X-ray diffraction studies of similar compounds have revealed the presence of halogen bonds and interactions between the anhydride oxygen and the π-system of the anhydride ring . These structural features are important for understanding the reactivity and potential applications of 3-chlorophthalic anhydride.

Chemical Reactions Analysis

Chlorinated phthalic anhydrides, including 3-chlorophthalic anhydride, can undergo various chemical reactions, such as nucleophilic attack by amines or thiosemicarbazide, leading to the opening of the anhydride ring and the formation of carboxylic acid derivatives . These reactions are significant for the synthesis of a wide range of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chlorophthalic anhydride, such as solubility, are influenced by temperature and solvent composition. Studies have shown that the solubility of chlorinated phthalic anhydrides increases with temperature and varies with the solvent used . Understanding these properties is essential for the development of purification methods and the design of crystallization processes for the separation and purification of these compounds .

Scientific Research Applications

  • Herbicides and Pesticides

    • Application : 3-Chlorophthalic anhydride is used in the production of certain herbicides and pesticides .
    • Method : The specific methods of application or experimental procedures vary depending on the specific herbicide or pesticide being produced. Typically, 3-Chlorophthalic anhydride would be used in a chemical reaction to produce the active ingredient of the herbicide or pesticide .
    • Results : The use of 3-Chlorophthalic anhydride in herbicides and pesticides helps to control pests and protect crops, contributing to increased agricultural productivity .
  • Pharmaceutical Intermediates

    • Application : 3-Chlorophthalic anhydride is used as an intermediate in the production of active pharmaceutical ingredients .
    • Method : The specific methods of application or experimental procedures depend on the specific pharmaceutical ingredient being produced. In general, 3-Chlorophthalic anhydride would be used in a chemical synthesis process to produce the desired pharmaceutical ingredient .
    • Results : The use of 3-Chlorophthalic anhydride in pharmaceuticals helps in the production of effective medications for various health conditions .
  • Polyimides Production

    • Application : 3-Chlorophthalic anhydride can be used as a monomer for the production of polyimides .
    • Method : In the production of polyimides, 3-Chlorophthalic anhydride would typically be reacted with other monomers in a polymerization process to produce the desired polyimide .
    • Results : Polyimides produced using 3-Chlorophthalic anhydride can have superior properties and wide applications, including in gas separation membranes .

Safety And Hazards

3-Chlorophthalic anhydride can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-chloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPUZBSSSAZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151653
Record name 3-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophthalic anhydride

CAS RN

117-21-5
Record name 3-Chlorophthalic anhydride
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Record name 3-Chlorophthalic anhydride
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Record name 3-Chlorophthalic anhydride
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Record name 1,3-Isobenzofurandione, 4-chloro-
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Record name 3-Chlorophthalic anhydride
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Record name 3-chlorophthalic anhydride
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Record name 3-CHLOROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

In a laboratory scale reactor 492 grams (g) (3.5 mol) of chloro-ortho-xylene (a mixture of about 30% 3-chloro-ortho-xylene and about 70% 4-chloro-ortho-xylene), 1925 g of glacial acetic acid, 8.7 g (1 mol %) of cobalt acetate tetrahydrate, 4.3 g (0.5 mol %) of manganese acetate tetrahydrate, 1.0 g (0.06 mol %) zirconium acetate solution, 4.3 g (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The reactor was filled with nitrogen, pressurized to 1900 KPa and heated to about 160° C. Air was then introduced to the reactor through a dip tube. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 3 hours the oxygen concentration of the off gas increased to greater than 3 percent. The flow of air was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced to the reactor and the temperature of the reactor was increased to about 190° C. The flow of diluted air continued for about 1 to 3 hours. Chlorophthalic acid was determined to be present in an amount of 25 wt % based on the total weight of the reaction mixture. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 1.
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1925 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
catalyst
Reaction Step One
Quantity
4.3 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.75 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %/l) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.75 kg
Type
reactant
Reaction Step Four
Quantity
3.5 kg
Type
catalyst
Reaction Step Four
Quantity
1.75 kg
Type
catalyst
Reaction Step Four
Quantity
0.4 kg
Type
catalyst
Reaction Step Four
Quantity
780 kg
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
3 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro-ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.7.5 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1.7.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.75 kg
Type
reactant
Reaction Step Four
Quantity
3.5 kg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.4 kg
Type
catalyst
Reaction Step Four
Quantity
780 kg
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
3 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophthalic anhydride
Reactant of Route 2
3-Chlorophthalic anhydride
Reactant of Route 3
3-Chlorophthalic anhydride
Reactant of Route 4
3-Chlorophthalic anhydride
Reactant of Route 5
3-Chlorophthalic anhydride
Reactant of Route 6
3-Chlorophthalic anhydride

Citations

For This Compound
188
Citations
MS Newman, PG Scheurer - Journal of the American Chemical …, 1956 - ACS Publications
… Accordingly, the reactions of 3-chlorophthalic anhydride … of 3-chlorophthalic anhydride with Grignard reagents are … condensation of 3-chlorophthalic anhydride with mesitylene was …
Number of citations: 38 pubs.acs.org
C Wang, Y Wang, Q Yin, Z Xu, Y Bao… - Journal of Chemical & …, 2015 - ACS Publications
… common method to separate 3-chlorophthalic anhydride or 4-… method for the separation of 3-chlorophthalic anhydride or 4-… know the solubility data of 3-chlorophthalic anhydride and 4-…
Number of citations: 27 pubs.acs.org
X Tao, C Xie, B Hou, C Wang, F Zhou, Y Hao… - Journal of Molecular …, 2016 - Elsevier
… The metastable zone width (MSZW) of 3-chlorophthalic anhydride and 4-chlorophthalic … 3-chlorophthalic anhydride was designed to separate and purify 3-chlorophthalic anhydride …
Number of citations: 1 www.sciencedirect.com
A Zweig, M Epstein - The Journal of Organic Chemistry, 1978 - ACS Publications
… anhydride over 3-chlorophthalic anhydride. Under the same … Distillative separation of 3-chlorophthalic anhydride from the … Convenient preparation of pure 3-chlorophthalic anhydride …
Number of citations: 9 pubs.acs.org
R Li, G Yao, H Xu, H Zhao - Journal of Chemical & Engineering …, 2014 - ACS Publications
… mutual solubility of the ternary 3-chlorophthalic anhydride + 4-… the phase diagrams of the ternary 3-chlorophthalic anhydride + 4-… of the ternary system of 3-chlorophthalic anhydride + 4-…
Number of citations: 11 pubs.acs.org
JW Verbicky Jr, L Williams - The Journal of Organic Chemistry, 1983 - ACS Publications
… Chlorination of a 3-chlorophthalic anhydride 3 by this method has provided the first direct synthesis of 3,5-dichlorophthalic anhydride 7 from phthalic anhydride via chlorination. …
Number of citations: 15 pubs.acs.org
M Ding, H Li, Z Yang, Y Li, J Zhang… - Journal of applied …, 1996 - Wiley Online Library
… )sulfide dianhydride, bis(3,4-dicarboxyphenoxy)sulfide dianhydride, and 2,3,3‘,4‘-tetracarboxy diphenyl sulfide dianhydride were synthesized from 3-chlorophthalic anhydride and 4-…
Number of citations: 39 onlinelibrary.wiley.com
R Li, Z Yang, H Xu, H Zhao - Fluid Phase Equilibria, 2013 - Elsevier
… of 3-chlorophthalic anhydride … 3-chlorophthalic anhydride + 4-chlorophthalic anhydride + acetone. It is very important to measure the mutual solubility of the 3-chlorophthalic anhydride + …
Number of citations: 1 www.sciencedirect.com
HZ Ji, XC Meng, HK Zhao - Journal of Chemical & Engineering …, 2010 - ACS Publications
… at (283.15 and 313.15) K can provide the fundamental basis for the preparation of 3-chlorophthalic anhydride from 3-chlorophthalic anhydride and 4-chlorophthalic anhydride mixtures. …
Number of citations: 8 pubs.acs.org
HK Zhao, HZ Ji, X Meng, RR Li - Journal of Chemical & …, 2009 - ACS Publications
… The crude 3-chlorophthalic anhydride was recrystallized from a mixture of benzene and naphtha and formed nearly colorless needles with a purity of 99. 5%. The crude 4-chlorophthalic …
Number of citations: 21 pubs.acs.org

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